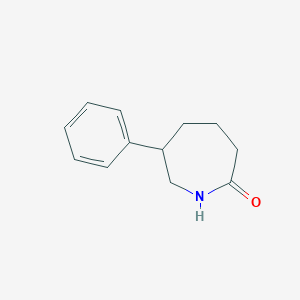

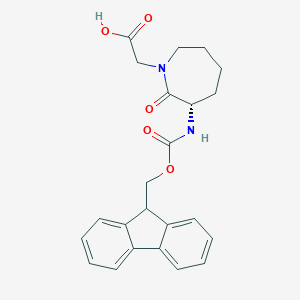

6-苯基氮杂环-2-酮

描述

Synthesis Analysis

The synthesis of N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamide derivatives, which are closely related to 6-Phenylazepan-2-one, has been achieved through a green and efficient one-pot method. This process utilizes an Ugi four-center, three-component reaction of 6-aminohexanoic acid, aromatic aldehydes, and isocyanide derivatives in water, under reflux conditions without a catalyst (Rasouli et al., 2012). Additionally, an efficient vapor-phase catalytic synthesis of 1-Phenylazepane, closely related to the target molecule, from aniline and 1,6-hexanediol over CoO/SiO2-Al2O3 catalyst demonstrates the compound's potential for high-yield production (Qi, 2011).

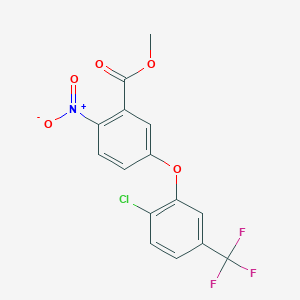

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray crystallography, providing insights into the compound's geometric configuration and electronic structure. For example, the structure of 4-Phenyl-1,3,4,4H-thiadiazin-5(6H)-one was determined, highlighting the importance of such analyses in understanding the molecular foundation of 6-Phenylazepan-2-one and its derivatives (Matsubara et al., 1983).

Chemical Reactions and Properties

The chemical reactivity of 6-Phenylazepan-2-one derivatives has been explored through various reactions, including acylation and cyclization, to produce novel compounds with potential pharmacological activities. For instance, the synthesis and reactivity studies of 4-hydroxy-6-methyl-3-(5-phenyl-2E,4E-pentadien-1-oyl)-2H-pyran-2-one with nucleophiles have yielded new pyrazole-type compounds and 1,5-benzodiazepines, indicating the versatility of 6-Phenylazepan-2-one derivatives in chemical synthesis (Ait‐Baziz et al., 2004).

Physical Properties Analysis

The physical properties, including solubility and thermal stability, of novel copolymers synthesized from phenylazepane-2-one, have been thoroughly investigated. These studies demonstrate the compound's potential for applications in materials science, highlighting its good solubility in common solvents and thermal stability up to 333 °C (Kherroub et al., 2020).

Chemical Properties Analysis

The chemical properties of 6-Phenylazepan-2-one and its derivatives, including their reactivity and potential as intermediates in organic synthesis, have been a focus of recent research. For example, the synthesis and anti-bacterial screening of derivatives highlight the compound's utility in developing new therapeutic agents (Mir & Mulwad, 2009).

科学研究应用

气相合成: “6-苯基氮杂环-2-酮”(1-苯基氮杂环)由苯胺和 1,6-己二醇使用 CoO/SiO2-Al2O3 催化剂合成。此工艺在 1-苯基氮杂环的合成中显示出高活性和选择性,在工业应用中具有潜力 (Qi, 2011).

导电共聚物: 合成了一种新型导电共聚物聚[(苯基氮杂环-2-酮)-共-(吡咯)],结合了导电性和溶解性的特性。由于其在普通溶剂中的溶解性和高达 333°C 的热稳定性,这种聚合物在电子应用中显示出潜力 (Kherroub et al., 2020).

药物研究: 研究了苯基氮杂环-2-酮衍生物在药物应用中的潜力。这包括对它们的免疫抑制作用、与受体的相互作用以及作为前药载体的潜力的研究 (Zhu et al., 2001), (Kiuchi et al., 2000).

材料科学: 开发导电聚合物,如聚(苯基氮杂环-2-酮-呋喃),以提高溶解性和热性能。这在电子行业中具有重要意义,其中材料的溶解性和稳定性至关重要 (Kherroub et al., 2021).

苯丙烷途径研究: 研究苯丙烷的生物合成和调控,苯丙烷衍生自苯丙氨酸,一种相关化合物。这项研究对于理解植物生物学和开发农产品具有重要意义 (Deng & Lu, 2017).

营养保健品应用: 探索通过苯丙烷衍生物提高谷物和豆类的营养保健价值。这项研究对食品科学和人类健康具有重要意义 (Dwivedi et al., 2016).

作用机制

Target of Action

The primary target of 6-Phenylazepan-2-one is Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1) . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone and the conversion of 7-ketocholesterol to 7-beta-hydroxycholesterol .

Mode of Action

This interaction could potentially alter the conversion rates of cortisol and 7-ketocholesterol .

Biochemical Pathways

The biochemical pathways affected by 6-Phenylazepan-2-one are primarily related to the metabolism of cortisol and 7-ketocholesterol. By influencing the activity of HSD11B1, 6-Phenylazepan-2-one could potentially affect the levels of cortisol and 7-ketocholesterol in the body .

Result of Action

The molecular and cellular effects of 6-Phenylazepan-2-one’s action are likely related to its influence on HSD11B1 activity. By altering the activity of this enzyme, 6-Phenylazepan-2-one could potentially affect the levels of cortisol and 7-ketocholesterol in the body, which could have various downstream effects .

属性

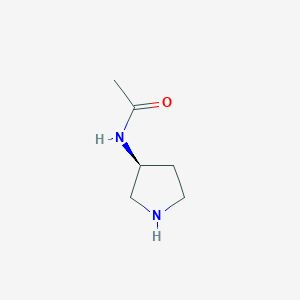

IUPAC Name |

6-phenylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-8-4-7-11(9-13-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSJOWXUDDXVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509329 | |

| Record name | 6-Phenylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenylazepan-2-one | |

CAS RN |

112093-43-3 | |

| Record name | 6-Phenylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)